molecular formula C20H8N12O2 B560345 KP372-1 CAS No. 1374996-60-7

KP372-1

Cat. No.: B560345
CAS No.: 1374996-60-7
M. Wt: 448.4 g/mol
InChI Key: CWFOAASSUQIXOW-UHFFFAOYSA-N
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Description

KP372-1 is a potent inhibitor of the protein kinase B (Akt) pathway, which plays a crucial role in regulating cell proliferation, survival, and metabolism. This compound has garnered significant attention in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit tumor growth .

Mechanism of Action

Target of Action

KP372-1, also known as 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one or KP-17483, primarily targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), and the AKT protein . NQO1 is a key enzyme involved in cellular defense against oxidative stress and carcinogenesis . AKT, on the other hand, is a central node in the PI3K pathway, which regulates cell proliferation and survival .

Mode of Action

this compound acts as a redox cycling agent for NQO1, inducing extensive reactive oxygen species (ROS) generation . This ROS generation amplifies DNA damage, leading to cancer cell death . Additionally, this compound inhibits AKT, blocking signaling through the PI3K pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the FOXO3a/GADD45α pathway and the PI3K/AKT/mTOR signaling pathway . This compound induces a transient and dramatic AKT hyperactivation that inhibits DNA repair by regulating the FOXO3a/GADD45α pathway . This action enhances the lethality of PARP inhibitors and helps overcome resistance to these inhibitors .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It is known that the compound’s levels in blood, tumor, liver, and brain can be assessed by lc-ms/ms analyses .

Result of Action

The primary result of this compound’s action is the induction of apoptosis and anoikis in cancer cells . By causing robust DNA damage, including DNA breaks, this compound hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .

Action Environment

The action environment of this compound is largely dependent on the cellular context, particularly the expression levels of NQO1 . This compound is more potent against cancer cells that overexpress NQO1 . Furthermore, the combination of this compound with other agents, such as PARP inhibitors, can enhance cytotoxicity in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KP372-1 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:

    Formation of the Core Structure: This involves the construction of the central scaffold of this compound through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

KP372-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: NAD(P)H in the presence of NQO1.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as DNA adducts resulting from its interaction with cellular DNA.

Comparison with Similar Compounds

KP372-1 is unique among Akt inhibitors due to its dual mechanism of action involving both Akt inhibition and redox cycling. Similar compounds include:

    MK-2206: Another Akt inhibitor, but it does not have the redox cycling activity of this compound.

    GSK690693: A pan-Akt inhibitor with a broader spectrum of activity but less specificity for redox cycling.

    Perifosine: An Akt pathway inhibitor that also affects other signaling pathways, making it less selective compared to this compound.

This compound stands out due to its potent and selective inhibition of Akt, combined with its ability to induce oxidative stress through redox cycling .

Properties

IUPAC Name

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFOAASSUQIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374996-60-7
Record name 1374996-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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